Dapivirine hydrochloride

Description

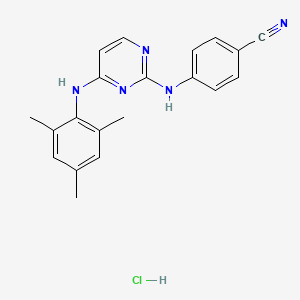

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

244768-47-6 |

|---|---|

Molecular Formula |

C20H20ClN5 |

Molecular Weight |

365.9 g/mol |

IUPAC Name |

4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile;hydrochloride |

InChI |

InChI=1S/C20H19N5.ClH/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17;/h4-11H,1-3H3,(H2,22,23,24,25);1H |

InChI Key |

RHIYZDNOTUMYCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Dapivirine Hydrochloride: A Technical Guide for Preformulation Studies

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Dapivirine (TMC120) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine class of compounds.[1][2] It is a leading candidate in HIV prevention, particularly for use as a topical microbicide in formulations such as vaginal rings and films to prevent sexual transmission of HIV-1.[3] The hydrochloride salt, dapivirine hydrochloride, is often considered during formulation development.

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the preformulation stage of drug development. These properties govern the drug's biopharmaceutical behavior, stability, and the design of an effective and safe dosage form. This technical guide provides an in-depth overview of the core physicochemical properties of dapivirine and its hydrochloride salt, presenting key data, experimental protocols, and relevant workflows to support preformulation studies.

Core Physicochemical Properties

The fundamental physicochemical characteristics of dapivirine and its hydrochloride salt are summarized below. These parameters are critical for predicting the drug's behavior in various formulation systems.

Table 1: Summary of General Physicochemical Properties

| Property | Dapivirine | This compound | Reference(s) |

| Chemical Name | 4-[[4-[(2,4,6-trimethylphenyl) amino]-2-pyrimidinyl]amino]-benzonitrile | 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile hydrochloride | [1][4] |

| Molecular Formula | C₂₀H₁₉N₅ | C₂₀H₂₀ClN₅ | [5][6] |

| Molecular Weight | 329.4 g/mol | 365.86 g/mol | [5][6] |

| Appearance | Crystalline solid | Not specified, presumed solid | [1] |

| CAS Number | 244767-67-7 | 244768-47-6 | [5] |

| Ionization Constant (pKa) | 5.30 (Weakly basic) | Not explicitly measured, but the basic nature is key. | [7] |

| Log P (o/w) | 5.35 | Not explicitly measured, expected to be lower due to salt form. | [7] |

| Melting Point | Melting endotherm at 220°C | Not specified | [8] |

Solubility

Dapivirine is characterized by its poor aqueous solubility, a critical factor influencing its dissolution rate and bioavailability.[3] Its solubility is pH-dependent due to the presence of a weakly basic diaminopyrimidine group.[7] The solubility increases as the pH decreases and the degree of ionization increases.[7]

Table 2: Solubility of Dapivirine in Various Media

| Solvent/Medium | Solubility (µg/mL) | Conditions | Reference(s) |

| Unbuffered Water | 0.084 | Not specified | [9] |

| Phosphate Buffer pH 7.0 | 0.018 | Not specified | [9] |

| Acetate Buffer pH 4.2 | 0.499 | Not specified | [9] |

| 10/90 Isopropanol/Water | 0.556 | Not specified | [9] |

| 20/80 Isopropanol/Water | 2.76 | Not specified | [9] |

| 30/70 Isopropanol/Water | 24.14 | Not specified | [9] |

| 50/50 Isopropanol/Water | 645.0 | Not specified | [9] |

| Dimethyl Sulfoxide (DMSO) | ~200 | Purged with inert gas | [1] |

| Dimethylformamide (DMF) | ~300 | Purged with inert gas | [1] |

| 1:3 DMF:PBS (pH 7.2) | ~250 | Not specified | [1] |

Solid-State Properties

Crystallinity and Polymorphism Dapivirine exists as a crystalline solid.[3] Studies have identified the existence of packing polymorphism, with forms I and IV being persistent at room temperature.[10][11] Form I is the thermodynamically stable form.[10] Importantly for formulation, no significant differences in the thermodynamic solubility between these two polymorphic forms were observed in media relevant to in vitro release testing.[10] However, the potential for polymorphism should always be considered during development, as different forms can affect stability, dissolution, and manufacturability.

Thermal Properties Differential Scanning Calorimetry (DSC) of pure dapivirine shows a distinct melting endotherm at 220°C.[8] Thermal analysis is crucial for detecting polymorphism and understanding the drug's behavior during heat-related manufacturing processes, such as hot-melt extrusion.

Mechanism of Action

Dapivirine functions by inhibiting HIV-1 reverse transcriptase, an essential enzyme for viral replication.[12] As a non-nucleoside inhibitor, it binds to an allosteric pocket on the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, disrupting its catalytic activity and blocking the conversion of viral RNA into DNA, thus halting the viral life cycle.[12][13]

Key Experimental Protocols & Workflows

Detailed and reproducible methodologies are essential for characterizing API properties. The following sections describe standard protocols for determining the key physicochemical parameters of this compound.

Determination of pKa and Log P

The ionization constant (pKa) and partition coefficient (Log P) are critical for predicting solubility and absorption. A common method involves titration in a mixed co-solvent system and extrapolation to aqueous conditions.[7]

Protocol:

-

Sample Preparation: Dissolve dapivirine in a mixed solvent system, for example, a mixture of 20% acetonitrile, 20% dioxane, and 20% methanol (v/v) in 0.15 M potassium chloride.[7]

-

Titration: Perform an automated potentiometric titration using an instrument like the Sirius T3.[7] This measures the apparent ionization constant in the co-solvent.

-

Repeat: Repeat the measurement at several different co-solvent concentrations.

-

Extrapolation: Plot the measured pKa values against the co-solvent concentration and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky method to determine the true aqueous pKa value.[7] A similar procedure is used for Log P determination.

Equilibrium Solubility Measurement

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Sample Preparation: Add an excess amount of solid, micronized dapivirine to a known volume (e.g., 10 mL) of the test medium (e.g., buffer, co-solvent mixture) in a sealed tube.[7]

-

Mixing: Vortex the sealed tube for approximately 20 seconds to ensure initial dispersion.[7]

-

Incubation: Place the tube in an orbital shaking incubator at a controlled temperature (e.g., 37°C) and speed (e.g., 60 rpm) for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[7]

-

Separation: After incubation, allow the samples to equilibrate to room temperature and then centrifuge at high speed (e.g., 7500 rpm) to pellet the excess, undissolved solid.[7]

-

Analysis: Carefully collect an aliquot of the clear supernatant, dilute as necessary, and quantify the concentration of dissolved dapivirine using a validated analytical method such as HPLC-UV.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Dapivirine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Packing Polymorphism of Dapivirine and Its Impact on the Performance of a Dapivirine-Releasing Silicone Elastomer Vaginal Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. Dapivirine Ring - Wikipedia [en.wikipedia.org]

- 13. LAPaL [lapal.medicinespatentpool.org]

The Genesis of an HIV Prevention Tool: A Technical Guide to the Discovery and Synthesis of Dapivirine Hydrochloride

For Immediate Release

This technical guide provides an in-depth overview of the discovery, development, and synthetic pathways of dapivirine hydrochloride, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from a promising compound to a critical tool in the global effort to prevent HIV transmission.

Discovery and Development

Dapivirine (formerly known as TMC120) was originally developed by Janssen Therapeutics as an antiretroviral agent.[1][2] It belongs to the diarylpyrimidine (DAPY) class of NNRTIs, which are known for their high potency against HIV-1.[2] The International Partnership for Microbicides (IPM) acquired the worldwide rights to develop dapivirine as a microbicide for HIV prevention, particularly for women in resource-limited settings.[2]

The primary formulation of dapivirine is a flexible vaginal ring that provides sustained, localized release of the drug over a month. This delivery method is designed to offer a discreet and long-acting option for women to reduce their risk of sexually acquiring HIV.

Extensive clinical trials have demonstrated the safety and efficacy of the dapivirine vaginal ring. The Phase III trials, ASPIRE (MTN-020) and The Ring Study (IPM-027), showed a significant reduction in HIV-1 acquisition among women who used the ring.[1]

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, dapivirine functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This allosteric binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core diarylpyrimidine structure followed by salt formation. A representative synthetic pathway is outlined below.

Synthesis of the Key Intermediate: 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile

The synthesis of dapivirine typically proceeds through a key chlorinated intermediate, 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile.

-

Step 1: Formation of the Hydroxypyrimidine Intermediate. The synthesis often begins with the condensation of a guanidine derivative, such as 4-aminobenzonitrile, with a suitable three-carbon unit. For instance, the reaction of 4-aminobenzonitrile with 2-(methylsulfanyl)pyrimidin-4-ol in a high-boiling solvent like diglyme yields 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

-

Step 2: Chlorination. The hydroxyl group of the pyrimidine ring is then converted to a chlorine atom. This is typically achieved by treating the hydroxypyrimidine intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] The reaction is often carried out in a solvent such as toluene at elevated temperatures.[4]

Final Assembly of Dapivirine

The final step in the synthesis of the dapivirine base is a nucleophilic aromatic substitution reaction. The key intermediate, 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile, is reacted with 2,4,6-trimethylaniline. This condensation reaction is typically carried out in a solvent like dioxane at reflux temperature.[3]

Formation of this compound

To improve its solubility and facilitate formulation, the dapivirine base is converted to its hydrochloride salt. This is achieved by treating a solution of the dapivirine base in a suitable organic solvent with hydrochloric acid. The resulting this compound precipitates and can be isolated by filtration.

Physicochemical Properties

A summary of the key physicochemical properties of dapivirine and its hydrochloride salt is presented in the table below.

| Property | Dapivirine (Base) | This compound (Predicted) | References |

| Molecular Formula | C₂₀H₁₉N₅ | C₂₀H₂₀ClN₅ | [5] |

| Molecular Weight | 329.4 g/mol | 365.87 g/mol | [5] |

| pKa (Strongest Basic) | 5.8 | 7.91 | [5][6] |

| logP | 5.27 (at pH 9) | 3.72 | [5][6] |

| Water Solubility | Insoluble | 0.0258 mg/mL | [5][6] |

| Melting Point | Not specified | Not specified |

Experimental Protocols

While specific, proprietary industrial synthesis protocols are not publicly available, the following represents a generalized experimental procedure based on the known chemistry of diarylpyrimidine synthesis.

Representative Synthesis of 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile

-

Preparation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile: A mixture of 2-(methylsulfanyl)pyrimidin-4-ol and 4-aminobenzonitrile in diglyme is heated at reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

-

Chlorination: To a suspension of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in toluene, phosphorus oxychloride is added. The mixture is heated to 70°C and stirred for 6-8 hours.[4] After completion of the reaction, the excess POCl₃ is carefully quenched, and the product is isolated and purified.

Representative Synthesis of Dapivirine

A solution of 4-((4-chloro-2-pyrimidinyl)amino)benzonitrile and 2,4,6-trimethylaniline in 1,4-dioxane is heated at reflux. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved by column chromatography or recrystallization.

Representative Preparation of this compound

The purified dapivirine base is dissolved in a suitable solvent (e.g., isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify its concentration. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the molecule. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

Visualizing the Synthesis and Development Pathway

The following diagrams illustrate the key pathways in the synthesis and development of this compound.

Caption: Synthetic pathway of this compound.

Caption: Development pipeline of the dapivirine vaginal ring.

References

- 1. Dapivirine - Wikipedia [en.wikipedia.org]

- 2. LAPaL [lapal.medicinespatentpool.org]

- 3. Dapivirine, TMC-120, R-147681-药物合成数据库 [drugfuture.com]

- 4. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 | Benchchem [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Development and Characterization of a Vaginal Film Containing Dapivirine, a Non- nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PMC [pmc.ncbi.nlm.nih.gov]

Dapivirine Hydrochloride: A Technical Guide on its Activity Against HIV-1 Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of dapivirine hydrochloride against various subtypes of the human immunodeficiency virus type 1 (HIV-1). Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been developed as a microbicide for the prevention of HIV-1 infection in women.[1] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual representations of its mechanism of action and relevant experimental workflows.

Quantitative Antiviral Activity of Dapivirine

Dapivirine has demonstrated potent in vitro activity against a broad range of HIV-1 isolates, including different clades.[2] The following tables summarize the 50% inhibitory concentrations (IC50) of dapivirine against wild-type and resistant strains of HIV-1, as well as the clinical efficacy observed in major clinical trials.

Table 1: In Vitro Inhibitory Activity of Dapivirine against Wild-Type HIV-1

| HIV-1 Isolate/Subtype | Cell Line | IC50 (ng/mL) | Reference |

| HIV-1 LAI (Subtype B) | TZM-bl | Median: 17.6 (for NNRTI-resistant) | [3][4] |

| Recombinant Subtype C | TZM-bl | Not specified, used as reference | [3][4] |

| HIV-1 BaL | JT-CCR5 T cells | IC99: 3.3 | [5] |

Table 2: Dapivirine Activity against NNRTI-Resistant HIV-1

| Mutation(s) | Fold Change (FC) in IC50 vs. Wild-Type | Reference |

| L100I | Significant increase in resistance (>500-fold) | [3] |

| K103N | Significant increase in resistance (>500-fold) | [3] |

| E138A | Modest reduction in susceptibility (3.0 and 4.2-fold) | [6] |

| V90I, V106I, Y181C, Y188L | Associated with resistance/cross-resistance | [3] |

Note: Fold change values can vary depending on the specific viral backbone and experimental system used.

Table 3: Clinical Efficacy of the Dapivirine Vaginal Ring for HIV-1 Prevention

| Clinical Trial | Efficacy (Reduction in HIV-1 Acquisition) | Population | Reference |

| ASPIRE (MTN-020) | 27% (overall) | Women in Africa | [1][7] |

| The Ring Study (IPM-027) | 31% (overall) | Women in Africa | [1] |

| ASPIRE (age >21) | 56% | Women over 21 in Africa | [7] |

| HOPE (Open-label extension) | HIV-1 incidence of 2.7 per 100 person-years | Previous ASPIRE participants | [8] |

Mechanism of Action

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Caption: Mechanism of action of dapivirine as an NNRTI.

Experimental Protocols

In Vitro Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay is commonly used to determine the in vitro efficacy of antiretroviral drugs against HIV-1.

Objective: To quantify the 50% inhibitory concentration (IC50) of dapivirine against various HIV-1 isolates.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

-

HIV-1 viral stocks (wild-type and mutant strains)

-

This compound

-

Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells into 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.

-

Drug Preparation: Prepare serial dilutions of dapivirine in cell culture medium.

-

Infection: Add the diluted dapivirine to the cells, followed by the addition of a standardized amount of HIV-1 virus stock.

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug). The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Caption: Workflow for the TZM-bl reporter gene assay.

Genotypic Resistance Analysis

This protocol outlines the steps for identifying resistance-associated mutations in the HIV-1 reverse transcriptase gene from patient samples.

Objective: To determine the presence of NNRTI resistance mutations in HIV-1 isolates from clinical trial participants.

Materials:

-

Plasma samples from HIV-1 positive individuals

-

Viral RNA extraction kit

-

Reverse transcriptase and DNA polymerase for RT-PCR

-

Primers specific for the HIV-1 pol gene (RT region)

-

Sanger sequencing or Next-Generation Sequencing (NGS) platform

-

Sequence analysis software

Procedure:

-

Viral RNA Extraction: Isolate viral RNA from plasma samples.

-

RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase coding region of the HIV-1 pol gene.

-

Sequencing: Sequence the amplified DNA product using either Sanger sequencing for population-based analysis or NGS for deep sequencing to detect minor variants.[9]

-

Sequence Analysis: Align the obtained sequences to a wild-type reference sequence to identify mutations.

-

Resistance Interpretation: Compare the identified mutations to known NNRTI resistance-associated mutations.[6]

Caption: Workflow for genotypic resistance analysis.

Resistance and Cross-Resistance

The development of drug resistance is a concern for all antiretrovirals. For dapivirine, several mutations in the reverse transcriptase gene have been associated with reduced susceptibility. In vitro studies have shown that suboptimal concentrations of dapivirine can lead to the emergence of common NNRTI resistance mutations.[10][11]

Key mutations associated with dapivirine resistance or cross-resistance include V90I, L100I, K103N, V106I, E138K, Y181C, and Y188L.[3] Of note, the L100I and K103N mutations have been linked to high-level resistance.[3] The E138A mutation, which can occur naturally in some HIV-1 subtype C viruses, has been shown to cause a modest decrease in dapivirine susceptibility.[6]

Clinical studies, such as the ASPIRE trial, have monitored for the emergence of drug resistance in women who acquired HIV-1 while using the dapivirine ring. The frequency of NNRTI mutations was not significantly different between the dapivirine and placebo groups, suggesting that the ring did not preferentially select for resistant strains.[6][9]

Conclusion

This compound exhibits potent antiviral activity against a range of HIV-1 subtypes, although its efficacy can be compromised by the presence of specific NNRTI resistance mutations. Clinical trials have demonstrated its moderate effectiveness in reducing the risk of HIV-1 acquisition in women when delivered via a vaginal ring. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on HIV-1 prevention and treatment strategies. Further research is ongoing to optimize the use of dapivirine and to understand its activity against a wider diversity of HIV-1 strains.

References

- 1. Dapivirine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of human immunodeficiency virus type 1 infection by the candidate microbicide dapivirine, a nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frequent Cross-Resistance to Dapivirine in HIV-1 Subtype C-Infected Individuals after First-Line Antiretroviral Therapy Failure in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frequent Cross-Resistance to Dapivirine in HIV-1 Subtype C-Infected Individuals after First-Line Antiretroviral Therapy Failure in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HIV‐1 drug resistance among individuals who seroconverted in the ASPIRE dapivirine ring trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of a Vaginal Ring Containing Dapivirine for HIV-1 Prevention in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uptake and use of a vaginal ring containing dapivirine for HIV-1 prevention in African women: an open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV-1 drug resistance among individuals who seroconverted in the ASPIRE dapivirine ring trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro resistance profile of the candidate HIV-1 microbicide drug dapivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology Profile of Dapivirine Hydrochloride: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dapivirine (TMC120), chemically known as 4-{[4-(2,4,6-trimethylanilino)-2-pyrimidinyl]amino}benzonitrile, is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] It was developed by Janssen Therapeutics and is primarily investigated for the prevention of HIV-1 infection, particularly as a female-controlled microbicide formulated in a long-acting vaginal ring.[1][2] The mechanism of action involves non-competitively binding to the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle, thereby inhibiting its function and preventing the virus from multiplying.[2][4]

A comprehensive understanding of a drug candidate's preclinical safety and toxicology profile is fundamental to its development. These studies are essential for identifying potential target organ toxicities, establishing a safe starting dose for first-in-human clinical trials, and providing a foundation for risk assessment throughout clinical development. This document provides an in-depth summary of the available preclinical safety and toxicology data for dapivirine hydrochloride, with a focus on systemic toxicity, local tolerance, and reproductive safety.

Systemic Toxicology

Systemic toxicology studies are designed to evaluate the effects of a substance on the entire organism after absorption and distribution.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring within a short time following the administration of a single high dose. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, dapivirine has been classified as harmful if swallowed.[3]

Table 1: Acute Oral Toxicity of Dapivirine

| Parameter | Classification | Hazard Statement |

|---|

| GHS Classification | Acute Toxicity, Oral (Category 4)[3] | H302: Harmful if swallowed[3] |

Specific LD50 values from preclinical animal studies were not available in the reviewed literature.

Repeat-Dose Toxicity

Information regarding sub-chronic (e.g., 28-day or 90-day) and chronic repeat-dose toxicity studies in animal models (rodent and non-rodent) was not detailed in the available literature. Such studies are critical for identifying potential cumulative toxicity and establishing the No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure. However, extensive clinical trials with the dapivirine vaginal ring, which results in low systemic drug concentrations, have demonstrated a favorable safety profile in humans.[5][6][7]

Genotoxicity and Carcinogenicity

-

Genotoxicity: No specific data from standard preclinical genotoxicity assays (e.g., Ames test, in vitro chromosomal aberration test, in vivo micronucleus test) were identified in the reviewed sources.

-

Carcinogenicity: Information from long-term carcinogenicity studies in animals was not available in the reviewed literature.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies investigate potential adverse effects on fertility, pregnancy, and offspring. While specific preclinical study data with quantitative endpoints (e.g., NOAELs) are not detailed in the provided search results, it has been noted that animal studies of dapivirine have not shown adverse effects on pregnancy or offspring.[8] The safety of the dapivirine vaginal ring has been further evaluated in pregnant and breastfeeding populations in clinical trials, such as the DELIVER and MTN-043 studies, which have shown a favorable safety profile and low drug exposure in infants.[9][10]

The following diagram illustrates a standard workflow for developmental and reproductive toxicity (DART) testing as recommended by international guidelines, such as ICH S5(R3).[11]

Local Tolerance

Local tolerance studies are crucial for products applied directly to tissues, such as vaginal or rectal formulations. Dapivirine has been evaluated for local tolerance using both in vivo and alternative models.

Key Findings

Studies evaluating vaginal gel formulations containing dapivirine demonstrated excellent local tolerance. In both the Slug Mucosal Irritation (SMI) test and the rabbit vaginal irritation test, dapivirine gels were found to be non-irritating, with results comparable to the placebo gel.[12][13] In contrast, the spermicide Conceptrol®, used as a positive control, caused severe irritation in both test systems.[12][13]

Table 2: Summary of Local Tolerance Studies for Dapivirine Vaginal Gels

| Test System | Formulation | Key Observations | Result |

|---|---|---|---|

| Rabbit Vaginal Irritation Test | Dapivirine Gels (0.05%) | No macroscopic or microscopic signs of vaginal or cervical irritation after 10 days of application.[12][13] | Non-irritating |

| Placebo Gel | No signs of irritation.[12][13] | Non-irritating | |

| Conceptrol® (Positive Control) | Evidence of vaginal and cervical irritation.[12][13] | Irritating | |

| Slug Mucosal Irritation (SMI) Test | Dapivirine Gels (0.05%) | Low mucus production, no significant protein or enzyme release.[12][13] | Non-irritating |

| Placebo Gel | Low mucus production, no significant protein or enzyme release.[12][13] | Non-irritating |

| | Conceptrol® (Positive Control) | Increased mucus production, protein release, and enzyme release.[12][13] | Severe Irritation |

Experimental Protocols

5.2.1 Rabbit Vaginal Irritation Test

-

Test System: New Zealand white rabbits.

-

Methodology: A 10-day intravaginal application of the test formulations (dapivirine gels, placebo gel, and Conceptrol®).

-

Dose Administration: Gels were administered daily into the vaginal vault.

-

Endpoints: The vaginal and cervical mucosa were evaluated at the end of the 10-day period. Assessment included macroscopic examination for signs of erythema, edema, and discharge, followed by microscopic (histopathological) examination of tissue sections to assess for epithelial changes, inflammation, and other signs of irritation.[12][13]

-

Outcome: Formulations were classified based on the degree of irritation observed.

5.2.2 Slug Mucosal Irritation (SMI) Test

-

Test System: The slug Arion lusitanicus.

-

Methodology: The irritation potential was assessed by repeated application of the test formulations to the slug mucosa over five successive days.[12][13]

-

Endpoints:

-

Mucus Production: The amount of mucus produced by the slug upon contact with the formulation was quantified as a primary indicator of irritation.

-

Membrane Damage: Damage to the mucosal membrane was estimated by measuring the release of proteins and enzymes (e.g., lactate dehydrogenase, alkaline phosphatase) into the produced mucus.[12][13]

-

-

Outcome: A classification prediction model, combining the endpoints of mucus production and membrane damage, was used to classify the formulations into one of four irritation classes, ranging from non-irritating to severe.[12][13]

The following diagram illustrates the experimental workflow for the comprehensive local tolerance assessment of dapivirine formulations.

References

- 1. Dapivirine - Wikipedia [en.wikipedia.org]

- 2. LAPaL [lapal.medicinespatentpool.org]

- 3. Dapivirine | C20H19N5 | CID 214347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 6. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 1 pharmacokinetics and safety study of extended duration dapivirine vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepwatch.org [prepwatch.org]

- 9. Safety and drug quantification of the dapivirine vaginal ring and oral pre-exposure prophylaxis in breastfeeding mother-infant pairs (MTN-043): a phase 3B, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DELIVER: A Safety Study of a Dapivirine Vaginal Ring and Oral PrEP for the Prevention of HIV During Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. The evaluation of the local tolerance of vaginal formulations containing dapivirine using the Slug Mucosal Irritation test and the rabbit vaginal irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Binding Interactions of Dapivirine Hydrochloride with the NNRTI Pocket

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the non-nucleoside reverse transcriptase inhibitor (NNRTI) dapivirine hydrochloride and the NNRTI binding pocket of HIV-1 reverse transcriptase (RT). This document details the binding mode, presents quantitative binding data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to Dapivirine and its Mechanism of Action

Dapivirine is a diarylpyrimidine (DAPY) derivative that acts as a potent, non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), dapivirine does not bind to the active site of the enzyme but to a distinct, allosteric site known as the NNRTI binding pocket (NNIBP).[2] This binding event induces conformational changes in the enzyme, which ultimately disrupts the catalytic activity of the polymerase, inhibiting the conversion of the viral RNA genome into DNA.[3] Dapivirine has shown efficacy in preclinical and clinical studies, particularly as a microbicide for the prevention of HIV-1 transmission.[4][5]

The binding of NNRTIs like dapivirine to the NNIBP results in significant conformational changes in the reverse transcriptase enzyme. This includes the repositioning of the "thumb" and "fingers" subdomains, which alters the geometry of the polymerase active site and the primer grip. These structural changes prevent the proper binding and positioning of the incoming deoxynucleotide triphosphate (dNTP) and the template-primer, thereby halting DNA synthesis.[3]

Figure 1: Mechanism of Dapivirine Inhibition.

Molecular Binding Interactions in the NNRTI Pocket

The NNRTI binding pocket is a hydrophobic pocket located approximately 10 Å from the polymerase active site of the p66 subunit of HIV-1 RT. Theoretical studies and comparisons with structurally similar NNRTIs reveal that dapivirine's binding is characterized by a network of hydrophobic interactions, hydrogen bonds, and π-π stacking.

Key amino acid residues that form the NNRTI binding pocket and are crucial for the interaction with dapivirine and other DAPY analogs include:

-

Lys101: The 2-aminopyrimidine group of dapivirine is predicted to form two hydrogen bonds with the backbone carbonyl oxygen and amino hydrogen of Lys101.

-

Tyr181 and Tyr188: These aromatic residues are critical for the binding of many NNRTIs. Dapivirine is thought to engage in strong H-π and π-π stacking interactions with the aromatic rings of Tyr181 and Tyr188.

-

Leu100, Lys103, and Trp229: These residues also contribute to the hydrophobic and π-π stacking interactions that stabilize the dapivirine-NNIBP complex.

The flexibility of the DAPY scaffold, including dapivirine, is a key feature that allows it to adapt to mutations within the NNRTI binding pocket, thereby retaining activity against some resistant strains.

Quantitative Data

The potency of dapivirine has been quantified through various in vitro assays, which typically measure its concentration-dependent inhibition of viral replication or reverse transcriptase activity. The most common metrics are the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50). While specific Ki (inhibition constant) and Kd (dissociation constant) values for dapivirine are not widely reported in publicly available literature, the IC50 and EC50 values provide a strong indication of its binding affinity and antiviral potency.

| Parameter | Value | Assay System | Reference |

| IC50 | 24 nM | HIV Reverse Transcriptase Enzyme Assay | [1] |

| IC50 | 1.46 nM | Cell-based assay (X4- and R5-utilizing HIV-1 strains) | [1] |

| IC50 | 0.1 nM | Inhibition of virus transmission to T cells | [1] |

| IC90 | 100 nM | Inhibition of HIV infection in ectocervical explants | [1] |

Table 1: In Vitro Potency of Dapivirine

Mutations in the NNRTI binding pocket can significantly reduce the binding affinity of dapivirine, leading to drug resistance. The following table summarizes the impact of key mutations on dapivirine's activity, expressed as fold change (FC) in IC50 compared to wild-type virus.

| Mutation(s) | Fold Change (FC) in IC50 | Resistance Level | Reference |

| K101E, E138K, K103N/S, F227C, Y181C, K101E/G190A | Low | Low | [2] |

| L100I/V, M230L, K101E/K103N, Y181C/G190A | Intermediate | Intermediate | [2] |

| Y188L, K101P, Y181I/V, K101E/Y181C, K103N/Y181C | High | High | [2] |

| E138A | 3.0 - 4.2 | Low | [6] |

Table 2: Impact of Resistance Mutations on Dapivirine Susceptibility

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT.

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol, 5 mM MgCl₂)

-

This compound stock solution in DMSO

-

EDTA solution

-

Scintillation fluid and scintillation counter

Protocol:

-

Prepare serial dilutions of dapivirine in the assay buffer.

-

In a microtiter plate, combine the poly(rA)-oligo(dT) template-primer, unlabeled dNTPs, and [³H]-dTTP in the assay buffer.

-

Add the dapivirine dilutions to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).

-

Initiate the reaction by adding the purified HIV-1 RT to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an EDTA solution.

-

Transfer the reaction mixtures to a filter membrane (e.g., DE81 ion-exchange paper) to capture the radiolabeled DNA product.

-

Wash the filters to remove unincorporated [³H]-dTTP.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the percent inhibition for each dapivirine concentration relative to the no-inhibitor control and determine the IC50 value using non-linear regression analysis.

TZM-bl Cell-Based Antiviral Assay

This is a widely used cell-based assay to determine the ability of a drug to inhibit HIV-1 entry and replication in a single round of infection. The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated HIV-1 LTR-driven luciferase reporter gene.

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM supplemented with FBS, penicillin-streptomycin)

-

HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

-

This compound stock solution in DMSO

-

DEAE-Dextran

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

-

Prepare serial dilutions of dapivirine in growth medium.

-

Pre-incubate the virus stock with the dapivirine dilutions for a set time (e.g., 1 hour) at 37°C.

-

Remove the growth medium from the TZM-bl cells and add the virus-dapivirine mixtures to the wells. Include virus-only controls and cells-only (no virus) controls.

-

Incubate the plate for 48 hours at 37°C.

-

After incubation, remove the medium and lyse the cells.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of viral replication for each dapivirine concentration relative to the virus-only control and determine the EC50 value.

Figure 2: TZM-bl Assay Workflow.

Molecular Docking of Dapivirine

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking dapivirine into the NNRTI binding pocket of HIV-1 RT.

Software:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

-

Protein Data Bank (PDB) for receptor structure

-

Ligand structure file for dapivirine (e.g., from PubChem)

Protocol:

-

Receptor Preparation:

-

Obtain a high-resolution crystal structure of HIV-1 RT from the PDB. As no co-crystal structure with dapivirine is publicly available, a structure with a closely related DAPY analog like rilpivirine (e.g., PDB ID: 2ZD1) or etravirine can be used.

-

Remove water molecules, co-factors, and any existing ligands from the structure.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Perform energy minimization of the receptor structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of dapivirine.

-

Assign correct bond orders and add hydrogen atoms.

-

Generate possible conformers and perform energy minimization of the ligand.

-

-

Docking Simulation:

-

Define the binding site (grid box) based on the location of the co-crystallized NNRTI in the template structure. The grid box should encompass the entire NNRTI binding pocket.

-

Set the docking parameters, including the search algorithm (e.g., genetic algorithm) and the number of docking runs.

-

Run the docking simulation to generate a series of possible binding poses for dapivirine.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores and binding energies.

-

Visualize the top-ranked poses to examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between dapivirine and the amino acid residues of the NNRTI pocket.

-

Compare the predicted interactions with known structure-activity relationship data and resistance mutations.

-

Figure 3: Molecular Docking Workflow.

Conclusion

This compound is a potent NNRTI that effectively inhibits HIV-1 reverse transcriptase by binding to the allosteric NNRTI pocket. Its binding is characterized by a combination of hydrogen bonds and extensive hydrophobic and π-π stacking interactions with key residues. While dapivirine shows high potency against wild-type HIV-1, its efficacy can be compromised by specific mutations within the binding pocket. The experimental protocols outlined in this guide provide a framework for the continued investigation of dapivirine and the development of next-generation NNRTIs with improved resistance profiles. The combination of enzymatic assays, cell-based models, and computational approaches is essential for a comprehensive understanding of the molecular interactions that drive the efficacy of this important antiretroviral agent.

References

- 1. Dapivirine - Wikipedia [en.wikipedia.org]

- 2. In Vitro Cross-Resistance Profiles of Rilpivirine, Dapivirine, and MIV-150, Nonnucleoside Reverse Transcriptase Inhibitor Microbicides in Clinical Development for the Prevention of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sexually transmitted infection - Wikipedia [en.wikipedia.org]

- 6. rcsb.org [rcsb.org]

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dapivirine and related diarylpyrimidine (DAPY) analogues as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Through a comprehensive review of published data, this document outlines the critical structural modifications that influence antiviral potency, resistance profiles, and cytotoxic effects. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this critical area of antiretroviral therapy.

Introduction: The Enduring Challenge of HIV-1 and the Role of NNRTIs

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of novel and effective antiretroviral agents. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), allosterically inhibiting the viral reverse transcriptase (RT) enzyme, a critical component of the viral replication cycle. Diarylpyrimidine (DAPY) derivatives, including dapivirine, represent a key class of second-generation NNRTIs, prized for their high potency and resilience against common resistance mutations. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.

The Diarylpyrimidine Scaffold: A Privileged Structure for HIV-1 Inhibition

The general structure of diarylpyrimidine analogues consists of a central pyrimidine ring flanked by two aryl "wings" (a left wing and a right wing) and connected by a flexible linker. The SAR of this class of compounds is rich and complex, with modifications at each of these positions significantly impacting antiviral activity and resistance profiles.

The Left Wing: Probing the Hydrophobic Pocket

The left wing of the DAPY scaffold typically interacts with a hydrophobic pocket within the NNRTI binding site of the HIV-1 reverse transcriptase. Modifications in this region are critical for optimizing van der Waals interactions and potency.

The Right Wing: Enhancing Potency and Overcoming Resistance

The right wing of the DAPY scaffold extends towards the solvent-exposed region of the NNRTI binding pocket. This region is a key area for introducing modifications that can enhance potency against wild-type and mutant strains of HIV-1, as well as improve physicochemical properties such as solubility.

The Central Pyrimidine Core and Linker: Fine-Tuning Flexibility and Interactions

The central pyrimidine core and the linker that connects it to the right wing are crucial for the overall conformation of the molecule within the binding pocket. Modifications in this region can influence the torsional angles and the orientation of the aryl wings, thereby affecting the interactions with key amino acid residues.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of selected dapivirine and diarylpyrimidine analogues from various studies. These data provide a quantitative basis for understanding the impact of structural modifications on biological activity.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of Diarylpyrimidine Analogues with Modifications on the Right Wing

| Compound ID | R Group (Right Wing Modification) | EC50 (nM) vs. HIV-1 WT (IIIB) | CC50 (μM) in MT-4 cells | Selectivity Index (SI = CC50/EC50) |

| Dapivirine | 4-amino-2,6-dimethylbenzonitrile | 1.6 | >238 | >148,750 |

| Etravirine | 4-bromo-6-(2,6-dimethyl-4-cyanophenylamino)pyrimidin-2-ylamino]benzonitrile | 4.0 | 2.2 | 550 |

| Rilpivirine | 4-((4-((E)-2-cyanoethenyl)-2,6-dimethylphenyl)amino)pyrimidin-2-ylamino)benzonitrile | 0.7 | >10 | >14,285 |

| Compound 27 [1] | 5-(morpholinomethyl) | 2.4 | 37.0 | 15,417 |

| Compound 33 [1] | 5-(4-methylpiperazin-1-yl)methyl) | 2.4 | 12.8 | 5,333 |

| Compound 20 [1] | 5-((4-acetylpiperazin-1-yl)methyl) | 3.8 | 6.1 | 1,605 |

| Compound 11c [2] | 4-(morpholinomethyl)benzonitrile | 3.5 | ≥173 | ≥49,428 |

| Compound 9k [3] | 4-(1,1-dioxidothiomorpholino)methyl)benzonitrile | 1.4 | - | - |

| Compound 4a [4] | 4-(1,3,2-dioxaborinan-2-yl) | 9 | >238 | >26,444 |

Table 2: Activity of Selected Diarylpyrimidine Analogues Against Resistant HIV-1 Strains

| Compound ID | EC50 (nM) vs. L100I | EC50 (nM) vs. K103N | EC50 (nM) vs. Y181C | EC50 (nM) vs. Y188L | EC50 (nM) vs. E138K |

| Etravirine | 7.9 | 10.1 | 14.3 | 21.6 | 16.9 |

| Compound 20 [1] | 5.3 | 6.8 | 10.1 | 14.2 | 11.3 |

| Compound 27 [1] | 10.2 | 12.5 | 18.9 | 25.6 | 15.8 |

| Compound 33 [1] | 15.8 | 19.3 | 28.7 | 36.4 | 22.1 |

| Compound 11c [2] | - | - | - | - | 7.5 |

| Compound 9k [3] | - | 4.1 | - | - | 7.7 |

| Compound 4a [4] | 186 | 5 | 648 | - | 21 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-HIV-1 activity and cytotoxicity of dapivirine and its analogues.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the 50% effective concentration (EC50) of a compound required to protect MT-4 cells from HIV-1 induced cytopathogenicity.

Materials:

-

MT-4 human T-cell line

-

HIV-1 (IIIB strain) viral stock

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with no compound as virus controls and wells with uninfected cells as cell controls.

-

Virus Infection: Add 50 µL of a diluted HIV-1 stock (at a multiplicity of infection of approximately 0.01) to the wells containing cells and compounds. Do not add virus to the cell control wells.

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. The EC50 value is determined as the compound concentration that protects 50% of the cells from virus-induced death.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)•oligo(dT)12-18 template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.1% Triton X-100)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Scintillation counter and scintillation fluid

-

DE81 filter paper

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(rA)•oligo(dT)12-18, and [³H]-dTTP.

-

Compound Addition: Add serial dilutions of the test compounds to the reaction mixture. Include wells with no compound as enzyme controls and wells with no enzyme as background controls.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Reaction Termination and DNA Precipitation: Spot the reaction mixtures onto DE81 filter paper. Wash the filter paper several times with 5% sodium phosphate buffer to remove unincorporated [³H]-dTTP, followed by a final wash with ethanol.

-

Quantification: Dry the filter paper and place it in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control. The IC50 value is the compound concentration that inhibits 50% of the RT activity.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.

Materials:

-

MT-4 cells (or other relevant cell line)

-

Culture medium (as described in 4.1)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Addition: Add 100 µL of serial dilutions of the test compounds to the appropriate wells. Include wells with no compound as cell controls.

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

-

MTT Assay: Follow the same procedure as described in step 5 of the Anti-HIV-1 Activity Assay (section 4.1).

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is the compound concentration that reduces cell viability by 50%.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the structural activity relationship and evaluation of diarylpyrimidine NNRTIs.

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Dapivirine.

Caption: Experimental Workflow for NNRTI Drug Discovery and Development.

References

- 1. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 4. mdpi.com [mdpi.com]

Dapivirine Hydrochloride: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dapivirine, with a focus on its hydrochloride salt. Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed as a microbicide for the prevention of HIV-1 transmission. Understanding its solubility is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document compiles available quantitative solubility data, details relevant experimental protocols, and presents a visual workflow for solubility determination.

Executive Summary

Quantitative Solubility Data

The solubility of dapivirine has been determined in several solvent systems. The data is summarized in the tables below. It is important to note the distinction between the experimental data for dapivirine (free base) and the predicted data for dapivirine hydrochloride. Generally, the salt form of a drug is expected to have higher aqueous solubility than the free base.

Table 1: Experimental Solubility of Dapivirine (Free Base)

| Solvent System | Temperature | Solubility | Reference |

| Aqueous Buffers | |||

| Acetate Buffer (pH 4.2) | 37°C | > 15 µg/mL | [1] |

| Phosphate Buffer (pH 7.0) | 37°C | < 15 µg/mL | [1] |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~200 µg/mL | [2] |

| Dimethylformamide (DMF) | Not Specified | ~300 µg/mL | [2] |

| 1-Octanol | 37°C | > 15 µg/mL | [1] |

| Mixed Solvent Systems | |||

| Isopropanol/Water (10:90 v/v) | 37°C | ~5 µg/mL | [1] |

| Isopropanol/Water (20:80 v/v) | 37°C | ~20 µg/mL | [1] |

| Isopropanol/Water (30:70 v/v) | 37°C | ~60 µg/mL | [1] |

| Isopropanol/Water (40:60 v/v) | 37°C | ~150 µg/mL | [1] |

| Isopropanol/Water (50:50 v/v) | 37°C | ~400 µg/mL | [1] |

| DMF:PBS (pH 7.2) (1:3) | Not Specified | ~250 µg/mL | [2] |

Table 2: Predicted Solubility of Dapivirine and its Hydrochloride Salt

| Compound | Solvent | Solubility | Source |

| Dapivirine | Water | 0.017 mg/mL | ALOGPS[3] |

| This compound | Water | 0.0258 mg/mL | ALOGPS[4] |

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and simplicity.[5]

Shake-Flask Method for Solubility Determination

This protocol is based on the methodology described for determining dapivirine solubility.[1]

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Dapivirine or this compound

-

Selected solvent(s) (e.g., purified water, buffers of various pH, organic solvents)

-

Polypropylene centrifuge tubes

-

Vortex mixer

-

Orbital shaking incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of the solid drug to a polypropylene centrifuge tube. The exact amount will depend on the expected solubility; for dapivirine, 5-20 mg is typically used for 10 mL of solvent.[1]

-

Solvent Addition: Add a precise volume (e.g., 10 mL) of the desired test medium to the tube.

-

Initial Mixing: Seal the tubes and vortex mix for a short period (e.g., 20 seconds) to ensure initial dispersion of the solid.[1]

-

Equilibration: Place the sealed tubes in an orbital shaking incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 60 rpm). The samples should be incubated for a sufficient time to reach equilibrium, which is typically 24 to 72 hours.[1][5]

-

Phase Separation: After incubation, remove the tubes and allow them to stand to let undissolved solids sediment. Centrifugation can also be used to facilitate separation.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected sample through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining undissolved microparticles.

-

Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.[1][6] The concentration of the saturated solution represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of dapivirine, particularly its hydrochloride salt, is a critical parameter influencing its development as an anti-HIV microbicide. This guide has summarized the available experimental solubility data for the free base and predicted data for the hydrochloride salt, highlighting the poor aqueous solubility of the parent compound. The provided experimental protocol for the shake-flask method offers a standardized approach for researchers to conduct their own solubility assessments. The visual workflow further clarifies this process. Further experimental studies on the solubility of this compound in a broader range of pharmaceutically relevant solvents are warranted to support advanced formulation and drug delivery strategies.

References

- 1. Refining the in vitro release test method for a dapivirine-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

Dapivirine Hydrochloride: An Early-Stage Investigation into its Broad-Spectrum Antiviral Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dapivirine, a well-documented non-nucleoside reverse transcriptase inhibitor (NNRTI), has been extensively studied and developed for the prevention of HIV-1 transmission. However, emerging research has unveiled its potential as a broad-spectrum antiviral agent, demonstrating notable efficacy against unrelated viral families. This technical guide provides a comprehensive overview of the early-stage investigations into the broader antiviral activities of dapivirine hydrochloride, with a primary focus on its well-established anti-HIV properties and its more recently discovered anti-influenza capabilities. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in this promising area.

Introduction to this compound

Dapivirine (TMC120) is a diarylpyrimidine derivative that acts as a potent NNRTI of the human immunodeficiency virus type 1 (HIV-1).[1] Its primary mechanism of action against HIV-1 involves the allosteric inhibition of the reverse transcriptase enzyme, a critical component in the viral replication cycle.[2] This has led to its successful development and approval in the form of a vaginal ring for the prevention of female-to-male HIV-1 transmission.[3][4]

Recent drug repurposing efforts have identified dapivirine as a potential antiviral against other pathogens, notably influenza A and B viruses.[5][6] This discovery opens a new avenue for the potential application of dapivirine as a broad-spectrum antiviral, particularly given its distinct mechanism of action against influenza which does not overlap with its anti-HIV activity.[5]

Quantitative Antiviral and Cytotoxicity Data

The in vitro efficacy of dapivirine has been quantified against various strains of influenza A and B viruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values derived from key studies.

Table 1: In Vitro Anti-Influenza Virus Activity of Dapivirine

| Virus Strain | Type/Subtype | EC50 (µM)[5] |

| A/California/07/2009 | H1N1 | 1.2 ± 0.1 |

| A/WSN/1933 | H1N1 | 1.5 ± 0.2 |

| A/Puerto Rico/8/1934 | H1N1 | 1.8 ± 0.2 |

| A/Denver/1/1957 | H1N1 | 1.7 ± 0.1 |

| A/New Caledonia/20/99 | H1N1 | 1.9 ± 0.3 |

| A/Solomon Islands/3/2006 | H1N1 | 2.1 ± 0.2 |

| A/Brisbane/59/2007 | H1N1 | 2.2 ± 0.1 |

| A/Victoria/3/1975 | H3N2 | 1.6 ± 0.1 |

| A/Texas/1/1977 | H3N2 | 1.7 ± 0.2 |

| A/Port Chalmers/1/1973 | H3N2 | 1.8 ± 0.1 |

| A/Aichi/2/1968 | H3N2 | 1.9 ± 0.3 |

| A/Udorn/307/1972 | H3N2 | 2.0 ± 0.2 |

| A/Wisconsin/67/2005 | H3N2 | 2.1 ± 0.1 |

| B/Brisbane/60/2008 | B | 1.1 ± 0.1 |

| B/Florida/4/2006 | B | 1.3 ± 0.2 |

Data presented as mean ± standard deviation from at least two independent experiments.

Table 2: Cytotoxicity of Dapivirine in Various Cell Lines

| Cell Line | Incubation Time (hours) | CC50 (µM)[5] |

| MDCK | 48 | 14.3 ± 0.3 |

| A549 | 48 | 19.8 ± 2.1 |

| MDCK | 24 | 27.9 ± 0.7 |

| HEK293 | 24 | 25.3 ± 1.4 |

| A549 | 24 | 30.8 ± 1.0 |

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these early-stage findings. The following are protocols for key experiments cited in the investigation of dapivirine's anti-influenza activity.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.

-

Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with approximately 100 plaque-forming units (PFU) of the influenza virus strain of interest.

-

Compound Treatment: Following a 1-hour adsorption period at 37°C, the virus inoculum is removed. The cells are then overlaid with a medium containing 1% agar, 2 μg/mL TPCK-trypsin, and varying concentrations of this compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until visible plaques are formed.

-

Plaque Visualization and Quantification: The agar overlay is removed, and the cell monolayer is fixed with 10% formaldehyde and stained with 0.5% crystal violet. The number and size of plaques are quantified.

-

EC50 Calculation: The EC50 value is calculated as the concentration of dapivirine that inhibits the number of plaques by 50% compared to the untreated virus control.

Neutral Red Uptake Assay for Cytotoxicity (CC50 Determination)

-

Cell Seeding: Cells (e.g., MDCK, A549, HEK293) are seeded in 96-well plates and incubated until they reach approximately 80-90% confluency.

-

Compound Exposure: The growth medium is replaced with a medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 atmosphere.

-

Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red dye for 2-3 hours. This dye is taken up and accumulates in the lysosomes of viable cells.

-

Dye Extraction: The neutral red medium is removed, and the cells are washed with PBS. The incorporated dye is then extracted from the cells using a destaining solution (e.g., 50% ethanol, 1% acetic acid).

-

Absorbance Measurement: The absorbance of the extracted dye is measured at a wavelength of 540 nm using a microplate reader.

-

CC50 Calculation: The CC50 value is determined as the concentration of dapivirine that reduces the absorbance by 50% compared to the untreated control cells.

Time-of-Addition Assay

-

Cell Infection: Confluent MDCK cell monolayers are infected with influenza A virus (e.g., A/WSN/1933) at a specific multiplicity of infection (MOI).

-

Staggered Compound Addition: Dapivirine (at a concentration several-fold higher than its EC50) is added at different time points relative to the time of infection (e.g., -2 to 0 hours, 0 to 12 hours, 2 to 12 hours, 4 to 12 hours, etc.).

-

Virus Titration: At a fixed time post-infection (e.g., 12 hours), the supernatant is collected, and the viral titer is determined by a plaque assay.

-

Analysis: The reduction in viral titer at each time point of addition is compared to the untreated control to determine the specific stage of the viral replication cycle that is inhibited by the compound.

Visualizations: Workflows and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed antiviral mechanism of dapivirine against influenza virus.

Caption: Time-of-Addition Experimental Workflow.

Caption: Proposed Anti-Influenza Mechanism of Dapivirine.

Mechanism of Action

Anti-HIV Activity

Dapivirine's mechanism against HIV-1 is well-characterized. As an NNRTI, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and halting the viral replication process.

Anti-Influenza Activity

The antiviral mechanism of dapivirine against influenza viruses is distinct from its action on HIV-1. Studies indicate that dapivirine inhibits an early stage of the influenza virus replication cycle.[5] Time-of-addition experiments have demonstrated that the compound is most effective when added after viral entry but before viral RNA and protein synthesis.[5] Further mechanistic studies revealed that dapivirine restricts the nuclear entry of the viral ribonucleoprotein (vRNP) complex.[5][6] By preventing the vRNP from entering the host cell nucleus, dapivirine effectively blocks viral RNA replication and transcription, as well as subsequent viral protein synthesis.[5]

Discussion and Future Directions

The discovery of dapivirine's potent in vitro activity against a wide range of influenza A and B virus strains is a significant finding in the field of antiviral research.[5] Its novel mechanism of action, targeting the nuclear import of the vRNP complex, is a particularly attractive feature, as it suggests a low probability of cross-resistance with existing anti-influenza drugs like neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers (e.g., amantadine).[5] Indeed, studies have shown a synergistic antiviral effect when dapivirine is combined with oseltamivir carboxylate.[5]

While the current data on the broad-spectrum antiviral activity of dapivirine is primarily focused on HIV and influenza viruses, its efficacy against these two distinct viral families underscores the potential for a wider range of antiviral applications. To date, there is a notable absence of published research investigating the efficacy of dapivirine against other significant viral pathogens such as Herpes Simplex Virus (HSV), Hepatitis B or C Virus (HBV, HCV), Respiratory Syncytial Virus (RSV), or Flaviviruses.

Future research should therefore be directed towards:

-

Expanded In Vitro Screening: A systematic evaluation of dapivirine's antiviral activity against a diverse panel of RNA and DNA viruses to fully delineate its spectrum of activity.

-

Mechanism of Action Studies: For any newly identified antiviral activities, detailed mechanistic studies will be crucial to understand the molecular targets and pathways involved.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies in appropriate animal models are necessary to assess the therapeutic potential and safety profile of dapivirine for non-HIV viral infections.

-

Structural and Formulation Optimization: Depending on the identified viral targets, medicinal chemistry efforts could be employed to optimize the structure of dapivirine to enhance its potency and selectivity for non-HIV viruses. Additionally, novel formulations may be required to ensure effective delivery to the site of infection for different viral diseases.

Conclusion

This compound represents a promising lead compound for the development of broad-spectrum antiviral therapies. Its established safety profile in the context of HIV prevention, coupled with its newly discovered and potent anti-influenza activity, provides a strong rationale for its further investigation. The detailed data and protocols presented in this guide are intended to facilitate and encourage the scientific community to explore the full therapeutic potential of this versatile molecule. The expansion of research into other viral families is a critical next step in determining whether dapivirine can be repurposed as a true broad-spectrum antiviral agent.

References

- 1. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral and lung protective activity of a novel respiratory syncytial virus fusion inhibitor in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dapivirine - Wikipedia [en.wikipedia.org]

- 4. WHO recommends the dapivirine vaginal ring as a new choice for HIV prevention for women at substantial risk of HIV infection [who.int]

- 5. Discovery of dapivirine, a Nonnucleoside HIV-1 Reverse Transcriptase Inhibitor, as a Broad-Spectrum Antiviral against Both Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of dapivirine, a nonnucleoside HIV-1 reverse transcriptase inhibitor, as a broad-spectrum antiviral against both influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the LC-MS/MS Determination of Dapivirine Hydrochloride in Cell Lysates

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of dapivirine hydrochloride in cell lysates using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol includes procedures for cell lysis, sample extraction, and chromatographic and mass spectrometric conditions. This method is suitable for researchers, scientists, and drug development professionals investigating the intracellular pharmacokinetics of dapivirine.

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the prevention of HIV-1 infection.[1][2] Understanding the intracellular concentration of dapivirine is crucial for evaluating its efficacy and mechanism of action. This protocol describes a robust LC-MS/MS method for the accurate determination of dapivirine in cell lysates, adapted from established methods for other biological matrices.[1][3][4]

Chemical and Physical Properties of Dapivirine

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉N₅ | |

| Molecular Weight | 329.4 g/mol | |

| pKa | 5.8 | [5] |

| logP | 5.27 (at pH 9) | [5] |

| Water Solubility | 0.017 mg/mL | [6] |

| Chemical Structure | 4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile |

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Dapivirine-d8 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Trypsin-EDTA

-

BCA Protein Assay Kit

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters)

-

Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific)

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

Autosampler vials

-

Cell scraper

-

Homogenizer (optional)

Experimental Workflow

Cell Culture and Dosing

-

Culture cells to the desired confluency in appropriate cell culture flasks or plates.

-

Treat cells with known concentrations of this compound for the desired time points.

-

For each time point, prepare a control group of untreated cells.

Cell Harvesting and Lysis

-

Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS (e.g., 1 mL).

-

Count an aliquot of the cells to determine the cell number.